molecular formula C14H25NO4 B13505235 1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid

Cat. No.: B13505235
M. Wt: 271.35 g/mol
InChI Key: JRLDGPMSRWXJIQ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid primarily involves the protection of amine groups through the formation of a stable Boc-protected intermediate. The Boc group can be selectively cleaved under acidic conditions, allowing for the controlled release of the free amine . This mechanism is crucial in multi-step organic synthesis, where the protection and deprotection of functional groups are essential for the successful completion of complex reactions.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid can be compared with other similar compounds that also utilize the Boc protecting group. Some of these compounds include:

These compounds share the common feature of having a Boc protecting group, which provides stability and selectivity in various chemical reactions. this compound is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-8-14(11(16)17)9-6-7-10-15(14)12(18)19-13(2,3)4/h5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLDGPMSRWXJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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